N-methoxy-N-methyl-3-oxocyclobutanecarboxamide
Overview
Description
N-methoxy-N-methyl-3-oxocyclobutanecarboxamide: is an organic compound characterized by its cyclobutanecarboxamide structure with methoxy and methyl substituents. It appears as a white to pale yellow solid and is known for its stability and activity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-oxocyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid derivatives with methoxy and methylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-3-oxocyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methoxy-N-methyl-3-oxocyclobutanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-oxocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes.
Comparison with Similar Compounds
- N-methoxy-N-methyl-2-oxocyclobutanecarboxamide
- N-methoxy-N-methyl-4-oxocyclobutanecarboxamide
- N-ethoxy-N-methyl-3-oxocyclobutanecarboxamide
Comparison: N-methoxy-N-methyl-3-oxocyclobutanecarboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different stability, solubility, and interaction profiles with various reagents and biological targets .
Properties
IUPAC Name |
N-methoxy-N-methyl-3-oxocyclobutane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGGIZSLAESPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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